tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl methyl(4-nitropyridin-2-yl)carbamate include:
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate .
Uniqueness
This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for applications that require selective interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCSJGZXVGERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856238 |
Source
|
Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-38-7 |
Source
|
Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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